
1,1'-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a butane chain substituted with cyclohexyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene typically involves the reaction of benzene derivatives with cyclohexyl-substituted butane intermediates. One common method includes the use of Friedel-Crafts alkylation, where benzene reacts with a cyclohexylbutane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
化学反应分析
Types of Reactions
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups such as halogens, nitro groups, or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学研究应用
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for polymers and advanced materials.
Biology: Investigated for its potential interactions with biological macromolecules, which could lead to the development of new drugs or therapeutic agents.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique structural properties.
作用机制
The mechanism by which 1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions. Detailed studies involving molecular docking and dynamic simulations can provide insights into these interactions.
相似化合物的比较
Similar Compounds
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene: Unique due to its specific substitution pattern and structural features.
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene derivatives: Variants with different substituents on the benzene rings or cyclohexyl groups.
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene analogs: Compounds with similar core structures but different functional groups or chain lengths.
Uniqueness
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene stands out due to its specific combination of cyclohexyl and benzene rings, which imparts unique physical and chemical properties. These properties make it suitable for specialized applications in materials science and pharmaceuticals, where other similar compounds may not perform as effectively.
属性
CAS 编号 |
644985-99-9 |
|---|---|
分子式 |
C28H38 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
(1,4-dicyclohexyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H38/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h3-4,9-12,17-20,23-24,27-28H,1-2,5-8,13-16,21-22H2 |
InChI 键 |
XVMCEMLSHXXRBA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)C(CC3CCCCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


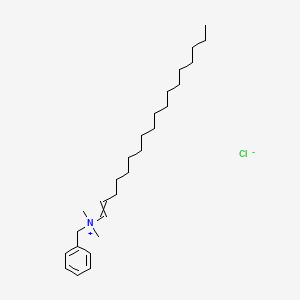
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)

![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)


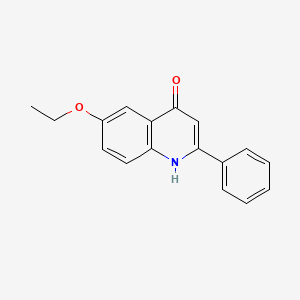
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
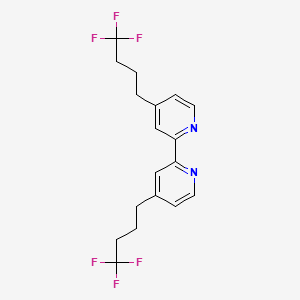
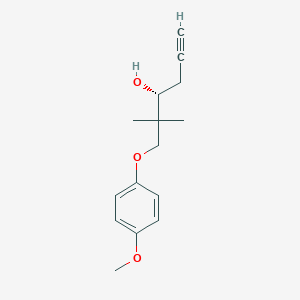
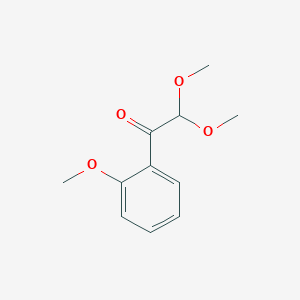
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)
